Methyl 2-(bromomethyl)-6-chloro-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate
Description
Methyl 2-(bromomethyl)-6-chloro-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate is a multifunctional aromatic ester featuring a bromomethyl group at position 2, a chlorine substituent at position 6, and a complex pyrimidinone moiety at position 3 of the benzoate core. The pyrimidinone ring is substituted with a methyl group, two oxo groups, and a trifluoromethyl (CF₃) group, contributing to its electron-deficient and polar nature.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-6-chloro-3-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClF3N2O4/c1-21-10(15(18,19)20)5-11(23)22(14(21)25)9-4-3-8(17)12(7(9)6-16)13(24)26-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSNVHAKZWMCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C2=C(C(=C(C=C2)Cl)C(=O)OC)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(bromomethyl)-6-chloro-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate, a compound with the CAS number 355390-19-1, has garnered attention in recent years due to its potential biological activities. Its complex structure incorporates elements that suggest various pharmacological properties, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C15H11BrClF3N2O4, with a molecular weight of 455.61 g/mol. The presence of bromine, chlorine, and trifluoromethyl groups indicates that the compound may exhibit significant biological activity due to the electronic effects these substituents can impart.
| Property | Value |
|---|---|
| Molecular Formula | C15H11BrClF3N2O4 |
| Molecular Weight | 455.61 g/mol |
| CAS Number | 355390-19-1 |
| IUPAC Name | Methyl 2-(bromomethyl)-6-chloro-3-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl]benzoate |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. The incorporation of the pyrimidine ring is known to enhance the activity against various bacterial strains. For instance, derivatives with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has also suggested potential anticancer properties for this compound. The trifluoromethyl group is often associated with increased potency in anticancer agents due to its ability to influence the lipophilicity and metabolic stability of the molecule. In vitro studies have demonstrated that compounds with similar scaffolds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for cell survival and replication. For instance, some studies suggest that such compounds may target DNA synthesis or interfere with protein synthesis pathways, leading to reduced viability of cancer cells.
Study 1: Antimicrobial Evaluation
In a recent study published in Antimicrobial Agents and Chemotherapy, derivatives of pyrimidine compounds were evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study reported that certain modifications to the pyrimidine ring significantly enhanced activity (IC50 values in the low micromolar range) compared to control compounds .
Study 2: Anticancer Screening
A screening assay conducted at Virginia Commonwealth University focused on evaluating various pyrimidine derivatives for anticancer properties. The results indicated that this compound exhibited promising results with an IC50 value indicating effective inhibition of cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound’s closest analogs in the evidence include:
- Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16) (): Features an oxazolo-pyridine core and a benzyl-piperidine substituent, with a reactive ester group. Unlike the target compound, it lacks halogen substituents (Br, Cl) and a pyrimidinone ring .
- Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) (): Contains an aryl bromide (4-bromophenyl) and ester groups but differs in its imidazo-pyridine scaffold and absence of trifluoromethyl or chlorinated substituents .
Reactivity
- Bromomethyl Group : The target’s bromomethyl moiety is highly reactive toward nucleophilic substitution (e.g., SN2 reactions), similar to alkyl bromides in ’s intermediate 14 . In contrast, ’s aryl bromide is more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Ester Hydrolysis : The methyl ester in the target compound is expected to hydrolyze faster under basic conditions than the diethyl esters in due to reduced steric hindrance .
Physical Properties
Notes:
- The target’s higher estimated melting point compared to ’s compound reflects increased polarity from Cl and CF₃ groups.
- ’s higher melting point likely results from extended π-system conjugation and crystalline packing in the imidazo-pyridine scaffold .
Spectroscopic Data
- IR Spectroscopy: The target’s ester carbonyl (C=O) is expected at ~1700–1720 cm⁻¹, aligning with ’s ester peak at 1707 cm⁻¹ . The pyrimidinone’s carbonyl (C=O) and CF₃ groups would show additional peaks at ~1650–1680 cm⁻¹ (C=O) and 1100–1200 cm⁻¹ (C-F), respectively.
- ¹H NMR :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
